molecular formula C9H21NO B15325207 (4-Methoxy-heptyl)-methyl-amine

(4-Methoxy-heptyl)-methyl-amine

Cat. No.: B15325207
M. Wt: 159.27 g/mol
InChI Key: GQJIFVPZCMQKQG-UHFFFAOYSA-N
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Description

(4-Methoxy-heptyl)-methyl-amine is an alkylamine derivative featuring a seven-carbon heptyl chain with a methoxy (-OCH₃) group at the fourth position and a methylamine (-NHCH₃) group at the terminal end. The methoxy group is known to enhance solubility and modulate electronic effects, while the alkyl chain influences lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-methoxy-N-methylheptan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-6-9(11-3)7-5-8-10-2/h9-10H,4-8H2,1-3H3

InChI Key

GQJIFVPZCMQKQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCNC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-methylheptan-1-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in converting nitriles and amides to secondary amines without affecting other reducible substituents .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-N-methylheptan-1-amine can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction parameters to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Further reduction can lead to the formation of primary amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

4-Methoxy-N-methylheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with (4-Methoxy-heptyl)-methyl-amine:

Compound Name Structure Highlights Molecular Weight (g/mol) Key Biological Activities Key Physicochemical Properties
DMMA (Decyl-(4-methoxy-benzyl)-methyl-amine) Benzyl group with 4-methoxy, decyl chain ~335.5* Anti-inflammatory (inhibits JNK, NF-κB) High lipophilicity (long alkyl chain)
BMDA (N-benzyl-N-methyldecan-1-amine) Benzyl group, no methoxy, decyl chain ~291.5* Moderate anti-inflammatory activity Lower solubility vs. DMMA
[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Phenethyl backbone with 4-methoxy 165.23 Potential CNS activity (unconfirmed) logP ~1.5†, moderate solubility
Isopropyl-(2-methoxy-ethyl)-methyl-amine Aliphatic chain with methoxy 131.22 Not reported logP = 0.973, high volatility

*Calculated based on molecular formulas. †Estimated from analogs.
Sources:

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • Longer alkyl chains (e.g., DMMA’s decyl group) increase logP, enhancing membrane permeability but reducing aqueous solubility.
    • Methoxy groups improve solubility; e.g., Isopropyl-(2-methoxy-ethyl)-methyl-amine has a logP of 0.973, balancing lipophilicity and solubility .
  • Metabolic Stability :
    • Aliphatic amines with methoxy groups (e.g., compound 14 in ) exhibit half-lives of 56–106 minutes in liver microsomes, suggesting moderate stability .
    • Aromatic amines like [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine may undergo faster Phase I oxidation due to electron-rich aromatic systems.

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